![molecular formula C18H15N3O5S B2933483 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-24-3](/img/structure/B2933483.png)
3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a thiazole group, and a nitrophenyl group . These groups are often found in various natural products and synthetic compounds with potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzamide compounds are typically synthesized from benzoic acid or its derivatives and amine derivatives . The nitrophenyl and thiazole groups could be introduced through further synthetic steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzamide derivatives, including the compound , have been studied for their antioxidant properties. These compounds can scavenge free radicals and chelate metals, which are crucial activities in protecting the body from oxidative stress . The antioxidant activity is measured through various in vitro assays, such as total antioxidant capacity and free radical scavenging ability. This application is significant in the development of new therapeutic agents for diseases where oxidative stress plays a role, such as neurodegenerative disorders and cancer.
Antibacterial Properties
The antibacterial activity of benzamide derivatives has been explored against a range of gram-positive and gram-negative bacteria . The structure of these compounds allows them to interact with bacterial cell components, leading to growth inhibition. This application is particularly relevant in the search for new antibiotics, especially given the rising concern over antibiotic resistance.
Anti-inflammatory Potential
Benzamides, due to their chemical structure, have shown potential as anti-inflammatory agents . They can modulate the body’s inflammatory response, which is beneficial in treating chronic inflammatory diseases. Research in this area could lead to the development of new drugs for conditions like arthritis and inflammatory bowel disease.
Cancer Treatment
Some benzamide derivatives have been identified as having anti-tumor properties . They can act on various pathways involved in cancer cell proliferation and survival. The compound could be a candidate for further research as a chemotherapeutic agent, potentially offering a new avenue for cancer treatment.
Drug Discovery and Development
The versatility of benzamide derivatives makes them valuable scaffolds in drug discovery . Their structural features allow for a wide range of modifications, enabling the design of compounds with specific pharmacological activities. This application spans across various therapeutic areas, including but not limited to, oncology, neurology, and infectious diseases.
Industrial Applications
Beyond medical applications, benzamide derivatives find use in industrial sectors such as plastics, rubber, and paper industries . They can serve as intermediates in the synthesis of more complex compounds or as additives to improve the properties of materials.
Agricultural Chemistry
In agriculture, benzamide derivatives can be used to develop new pesticides or growth regulators . Their biological activities can be harnessed to protect crops from pests and diseases or to enhance growth and yield.
Biological Probes and Sensors
Due to their reactivity and the possibility to introduce various functional groups, benzamide derivatives can be designed as biological probes or sensors . They can be used to detect or measure biological processes, which is valuable in both research and diagnostic applications.
Mecanismo De Acción
The mechanism of action would depend on the biological target of this compound. Benzamides and their derivatives have been found to possess various biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-14-7-12(8-15(9-14)26-2)17(22)20-18-19-16(10-27-18)11-3-5-13(6-4-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCKJCHTNKMRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

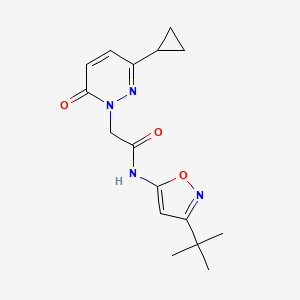
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)

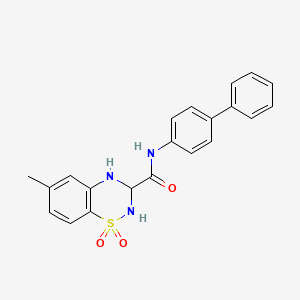
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
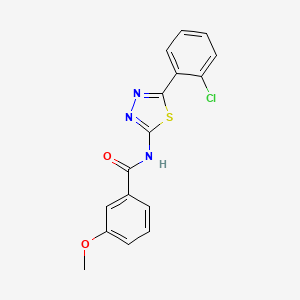
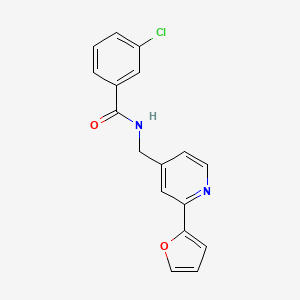
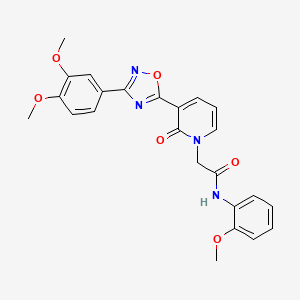

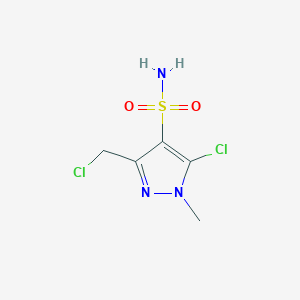
![N-[3-acetyl-10-bromo-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-in doline]-5-yl]acetamide](/img/structure/B2933421.png)
![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)